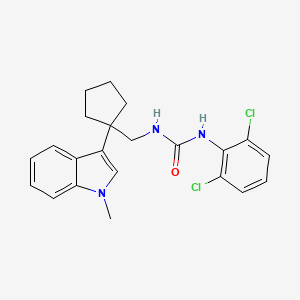
Urea, N-(2,6-dichlorophenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
尿素, N-(2,6-ジクロロフェニル)-N'-((1-(1-メチル-1H-インドール-3-イル)シクロペンチル)メチル)-は、尿素誘導体のクラスに属する合成有機化合物です。 これらの化合物は、医薬品、農業、材料科学など、さまざまな分野で多様な用途があることで知られています。 この化合物のユニークな構造的特徴は、科学研究と産業応用の興味深い対象となっています。
準備方法
合成経路と反応条件
尿素誘導体の合成は、通常、アミンとイソシアネートの反応を伴います。 この特定の化合物については、合成経路は次の手順を伴う可能性があります。
アミン前駆体の調製: 2,6-ジクロロアニリンなどのアミン前駆体は、アニリンの塩素化によって合成されます。
イソシアネートの形成: イソシアネート中間体は、アミン前駆体をホスゲンまたはホスゲンの代替物と反応させることによって調製されます。
カップリング反応: 最終的な化合物は、イソシアネート中間体を、1-(1-メチル-1H-インドール-3-イル)シクロペンチルアミンなどの適切なアミンと、制御された条件下で反応させることによって得られます。
工業生産方法
尿素誘導体の工業生産は、しばしば、バッチまたは連続フロー反応器での大規模反応を伴います。 温度、圧力、溶媒の選択などの反応条件は、収率と純度を最大化するために最適化されます。 触媒を使用して、反応速度と選択性を高めることもできます。
化学反応の分析
反応の種類
尿素誘導体は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: 尿素誘導体は酸化されて、対応するカルボニル化合物を形成することができます。
還元: 尿素誘導体の還元は、アミンを形成することができます。
置換: 置換反応は、芳香環または尿素部分で起こり、新しい誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボニル化合物を生成する可能性があり、還元はアミンを生成する可能性があります。
科学研究への応用
尿素誘導体は、次のような幅広い科学研究への応用があります。
化学: 有機合成の中間体として、および配位化学における配位子として使用されます。
生物学: 酵素阻害剤および受容体モジュレーターとしての可能性が研究されています。
医学: 癌、炎症、感染症などの疾患の治療における治療の可能性が調査されています。
産業: ポリマー、樹脂、農薬の生産に使用されます。
科学的研究の応用
Urea derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Used in the production of polymers, resins, and agrochemicals.
作用機序
尿素誘導体の作用機序は、その特定の分子標的と経路に依存します。 たとえば、一部の尿素誘導体は、酵素の活性部位に結合し、基質の結合を阻害することによって、酵素阻害剤として作用します。 他のものは、特定の受容体部位と相互作用することによって、受容体活性を調節する可能性があります。
類似の化合物との比較
類似の化合物
尿素, N-(2,6-ジクロロフェニル)-N'-メチル-: 類似の構造的特徴を持つより単純な誘導体。
尿素, N-(2,6-ジクロロフェニル)-N'-フェニル-: インドール部分の代わりにフェニル基を持つ別の誘導体。
独自性
尿素, N-(2,6-ジクロロフェニル)-N'-((1-(1-メチル-1H-インドール-3-イル)シクロペンチル)メチル)-のユニークな構造的特徴、たとえばインドール部分とシクロペンチル基の存在は、他の尿素誘導体に比べて、明確な生物学的および化学的特性を与える可能性があります。 これらの特徴は、特定の分子標的への結合親和性を高め、さまざまな条件下での安定性を向上させる可能性があります。
類似化合物との比較
Similar Compounds
Urea, N-(2,6-dichlorophenyl)-N’-methyl-: A simpler derivative with similar structural features.
Urea, N-(2,6-dichlorophenyl)-N’-phenyl-: Another derivative with a phenyl group instead of the indole moiety.
Uniqueness
The unique structural features of Urea, N-(2,6-dichlorophenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-, such as the presence of the indole moiety and the cyclopentyl group, may confer distinct biological and chemical properties compared to other urea derivatives. These features may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.
特性
CAS番号 |
145131-42-6 |
|---|---|
分子式 |
C22H23Cl2N3O |
分子量 |
416.3 g/mol |
IUPAC名 |
1-(2,6-dichlorophenyl)-3-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C22H23Cl2N3O/c1-27-13-16(15-7-2-3-10-19(15)27)22(11-4-5-12-22)14-25-21(28)26-20-17(23)8-6-9-18(20)24/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H2,25,26,28) |
InChIキー |
CHSJDYFKZBMJEG-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















